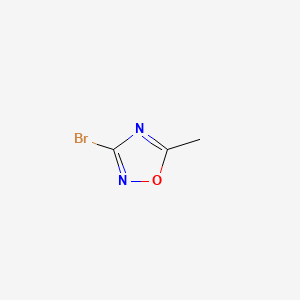

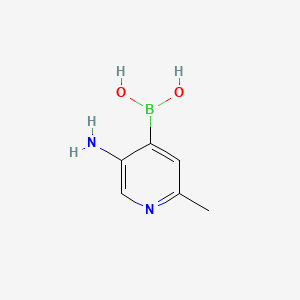

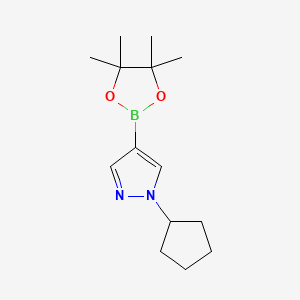

![molecular formula C16H22N4O3 B578721 Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate CAS No. 1228631-09-1](/img/structure/B578721.png)

Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H22N4O3 . It belongs to the family of N-heterocyclic compounds known as Pyrazolo[1,5-a]pyrimidines . These compounds have attracted a great deal of attention in medicinal chemistry due to their significant photophysical properties .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate” consists of a pyrazolo[1,5-a]pyrimidine core with a piperidine ring attached to it . The molecular weight of the compound is 318.371 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate” include a molecular weight of 318.371 Da . More specific properties like melting point, boiling point, and density are not provided in the search results.Scientific Research Applications

Synthetic Routes and Industrial Production

Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate has been a subject of research, particularly in the context of its synthetic routes and potential industrial production. For instance, studies have delved into the synthetic routes of related compounds, analyzing different routes to find suitable ones for industrial-scale production. These studies often involve complex multi-step processes including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and further substitution to yield the desired compound (Mi, 2015).

Stereoselective Synthesis

Research has also explored the stereoselective synthesis of amines and their derivatives using chiral sulfinamides, with tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate related compounds serving as key intermediates. These methodologies offer access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are integral in natural products and therapeutically relevant compounds (Philip et al., 2020).

Medicinal and Pharmaceutical Applications

Furthermore, the compound and its derivatives have been implicated in the treatment of various conditions, especially in the context of central nervous system (CNS) disorders. Research has identified functional chemical groups, including those present in tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate, that may serve as lead molecules for the synthesis of compounds with potential CNS activity. Such compounds have been associated with effects ranging from depression to euphoria and convulsion, suggesting a broad spectrum of potential therapeutic applications (Saganuwan, 2017).

Antimicrobial Activity

The compound's derivatives have also been studied for their antimicrobial properties. For example, research has highlighted the antibacterial activity of hybrids containing 1,2,3-triazole and 1,2,4-triazole against Staphylococcus aureus. These hybrids, which may contain structural motifs similar to tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate, are recognized for their broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms (Li & Zhang, 2021).

Future Directions

The Pyrazolo[1,5-a]pyrimidines family of compounds, to which “Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate” belongs, has attracted a great deal of attention in medicinal chemistry . Future research could focus on the development of new synthetic routes and applications of these compounds .

properties

IUPAC Name |

tert-butyl 4-(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3/c1-16(2,3)23-15(22)19-8-5-11(6-9-19)12-10-13-17-7-4-14(21)20(13)18-12/h4,7,10-11,18H,5-6,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVJCWALFXJWQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=NC=CC(=O)N3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678347 |

Source

|

| Record name | tert-Butyl 4-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate | |

CAS RN |

1228631-09-1 |

Source

|

| Record name | tert-Butyl 4-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

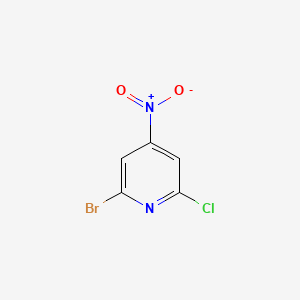

![2'-Methoxy-[3,3'-bipyridin]-4-amine](/img/structure/B578638.png)

![6'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B578656.png)

![3-(5-Isopropyl-[1,2,4]oxadiazol-3-yl)-piperidine](/img/structure/B578658.png)